molecular formula C22H31N3O5S B3005040 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878055-54-0

2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No. B3005040
CAS RN: 878055-54-0
M. Wt: 449.57
InChI Key: LPYBLNYDMNBRHZ-UHFFFAOYSA-N
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Description

The compound 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antitumor properties. Sulfonamides have been extensively studied for their potential in cancer therapy, as they can act as cell cycle inhibitors and antiproliferative agents . The structure of this compound suggests that it may have similar properties due to the presence of the sulfonyl group attached to an indole moiety, which is a common feature in many biologically active molecules.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the sulfonylation of aromatic compounds. A relevant method for the 2-sulfonylation of indoles, which could be applicable to the synthesis of the compound , has been established using KI/H2O2 in water. This method is rapid, efficient, and produces the sulfonylation products from readily available sulfur sources in good to excellent yields . Although the specific synthesis of the compound is not detailed, the general methodology for sulfonylation could be inferred from this study.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the sulfonyl group is essential for the pharmacophore, which is the part of the molecule responsible for its biological effects. The indole moiety is another important feature that can influence the compound's interaction with biological targets. In the context of magnetic resonance imaging (MRI), the coordination of the N-sulfonylacetamide arm in similar compounds involves the carbonyl O-atom rather than the N-atom, which could also be relevant for the binding properties of the compound .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including interactions with nucleophiles. For instance, 3-oxo-β-sultams, which are structurally related to sulfonamides, have been shown to inhibit serine hydrolases through sulfonylation reactions. These compounds can covalently bind to the catalytic serine of enzymes through the sulfur atom, indicating that the compound may also have the potential to form covalent bonds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the indole moiety can affect the compound's solubility, stability, and reactivity. For example, the relaxometric properties of Gd3+ complexes with N-sulfonylacetamide ligands have been studied, showing that these complexes have a single H2O molecule in their inner coordination sphere and a relatively long residence lifetime of this molecule, which is attributed to the extensive delocalization of the negative charge on the N-sulfonylacetamide arm . These properties could be relevant for the compound , particularly if it is used in applications such as MRI.

Scientific Research Applications

Agonist Activity at 5-HT1D Receptors

Research shows that derivatives of indolyethylamines, including compounds similar to 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, display agonist activity at the 5-HT1D receptors. This finding is crucial in understanding the role of these compounds in receptor binding and potential therapeutic applications (Barf et al., 1996).

Sulfonylation of Indoles

A study on the KI/H2O2-mediated 2-sulfonylation of substituted indoles, related to the chemical structure of the compound , shows the potential for creating diverse sulfonylation products, which can be critical in various synthetic and medicinal chemistry applications (Zhang et al., 2018).

Synthesis of Antifungal Agents

Compounds containing elements of 2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide have been identified as potential antifungal agents. A study highlights the synthesis of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showing significant in vitro activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).

Anticancer Activity in Human Breast Cancer Cells

Research on novel indole-based sulfonohydrazide derivatives, structurally related to the compound of interest, has shown promising results in inhibiting the proliferation of estrogen receptor-positive and triple-negative breast cancer cell lines. This opens up avenues for further exploration in cancer therapeutics (Gaur et al., 2022).

Antibacterial and Antifungal Activities

Certain derivatives similar to the compound have shown substantial antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents. Studies highlight the synthesis and biological activity evaluation of these compounds, emphasizing their relevance in the field of medicinal chemistry (Darwish et al., 2014).

Cancer Detection Using Optical Imaging

A study on a related water-soluble 2-indole derivative demonstrates its application in cancer detection using optical imaging. This showcases the potential use of such compounds in developing diagnostic tools for cancer (Pham et al., 2005).

properties

IUPAC Name

2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S/c1-5-23(6-2)21(26)14-24-13-20(18-9-7-8-10-19(18)24)31(28,29)15-22(27)25-11-16(3)30-17(4)12-25/h7-10,13,16-17H,5-6,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYBLNYDMNBRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

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